BenchChemオンラインストアへようこそ!

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodobenzoic acid

Solid-Phase Peptide Synthesis Regiochemical Steric Effects Fmoc Amino Acid Building Blocks

3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-iodobenzoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected, non-proteinogenic amino acid derivative featuring a 3‑amino‑5‑iodobenzoic acid core. The Fmoc group provides base‑labile amine protection compatible with solid‑phase peptide synthesis (SPPS), while the aryl iodide at the 5‑position serves as a versatile handle for cross‑coupling and late‑stage functionalisation.

Molecular Formula C22H16INO4
Molecular Weight 485.277
CAS No. 1877666-09-5
Cat. No. B2474453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodobenzoic acid
CAS1877666-09-5
Molecular FormulaC22H16INO4
Molecular Weight485.277
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=CC(=C4)C(=O)O)I
InChIInChI=1S/C22H16INO4/c23-14-9-13(21(25)26)10-15(11-14)24-22(27)28-12-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20H,12H2,(H,24,27)(H,25,26)
InChIKeyDIVUFXUPRMYNEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-iodobenzoic Acid (CAS 1877666-09-5) as a Strategic Fmoc-Amino Acid Building Block


3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-iodobenzoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected, non-proteinogenic amino acid derivative featuring a 3‑amino‑5‑iodobenzoic acid core. The Fmoc group provides base‑labile amine protection compatible with solid‑phase peptide synthesis (SPPS), while the aryl iodide at the 5‑position serves as a versatile handle for cross‑coupling and late‑stage functionalisation . The molecule is supplied as a powder with a reported purity of 95‑98% and is stored at 4 °C .

Why Generic Fmoc-Iodobenzoic Acids Cannot Substitute 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-iodobenzoic Acid Without Performance Risk


Fmoc‑protected iodobenzoic acid regioisomers are not functionally interchangeable. The relative positions of the Fmoc‑amine, carboxylic acid, and iodine substituents dictate steric accessibility during solid‑phase coupling, the electronic environment for palladium‑catalysed cross‑couplings, and intermolecular interactions relevant to molecular recognition. Even when regioisomers share the same elemental composition and molecular weight, changes in substitution pattern can alter coupling kinetics, resin‑loading efficiency, and the reactivity of the iodide in downstream transformations . Substituting the 3‑amino‑5‑iodo isomer with a 2‑amino‑5‑iodo isomer, for instance, places the carboxylic acid ortho to the amine, creating steric compression that can depress acylation rates and favour intramolecular hydrogen bonding that competes with the desired intermolecular reaction . The quantitative evidence below demonstrates where these structural differences produce measurable performance gaps.

Quantitative Evidence for Selecting 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-iodobenzoic Acid Over Its Closest Analogs


3‑Amino‑5‑iodo Regiochemistry Affords Meta‑Phenylene Architecture with Higher Conformational Freedom Than Ortho‑Amino Isomers

The 3‑amino‑5‑iodobenzoic acid core places the Fmoc‑protected amine meta to the carboxylic acid and meta to the iodine. In the 2‑amino‑5‑iodo regioisomer, the carboxylic acid sits ortho to the amine, resulting in a calculated increase in the lowest‑energy torsional barrier of approximately 5‑8 kcal mol⁻¹ for rotation around the amine–arene bond compared with the meta‑positioned carboxy group in the 3‑amino‑5‑iodo isomer [1]. This reduction in rotational freedom can hinder the approach of activated ester intermediates during resin‑loading and chain‑elongation steps, potentially lowering per‑cycle coupling efficiency.

Solid-Phase Peptide Synthesis Regiochemical Steric Effects Fmoc Amino Acid Building Blocks

5‑Iodo Substitution in the Meta‑Position Preserves Carboxylic Acid Acidity Equivalent to the Non‑Iodinated Parent

The pKa of the benzoic acid functionality influences both ion‑exchange resin loading efficiency and the pH window for Fmoc‑removal with piperidine. Using Hammett substituent constants, the predicted aqueous pKa for 3‑amino‑5‑iodobenzoic acid is 4.25 ± 0.10, nearly identical to that of unsubstituted 3‑aminobenzoic acid (4.19) [1]. In contrast, the 2‑amino‑5‑iodo isomer benefits from an intramolecular hydrogen bond to the ortho‑amino group, lowering its predicted pKa by ca. 0.6 units (to ∼3.6), which can lead to premature deprotonation during mildly acidic washing steps and variable coupling outcomes [2].

Physical Organic Chemistry Electronic Substituent Effects SPPS Coupling pH Optimisation

Vendor‑Reported Purity for the 3‑Amino‑5‑Iodo Isomer Reaches 98%, Providing a Tighter Specification Than the 95% Commonly Offered for the 2‑Amino‑5‑Iodo Analogue

Multiple commercial sources list the 3‑amino‑5‑iodo isomer at 98% purity (HPLC), whereas the 2‑amino‑5‑iodo regioisomer is routinely supplied at 95% purity . The 3‑percentage‑point purity difference reduces the maximum potential Fmoc‑dipeptide or des‑iodo impurity burden by a factor of approximately 2.5, which becomes significant in sequences exceeding 15 residues where cumulative deletion peptides can dominate the crude product [1].

Procurement Quality Control Fmoc Building Block Purity Specifications SPPS Impurity Tolerance

The 5‑Iodo‑Meta Positioning Minimises Competing Intramolecular Acyl Transfer Reactions Observed with Ortho‑Amino Isomers

The 2‑amino‑5‑iodobenzoic acid regioisomer is structurally predisposed to intramolecular cyclisation, forming 5‑iodoisatoic anhydride under activating conditions (e.g., HBTU/DIPEA), which consumes the active ester and generates an unreactive species [1]. In the 3‑amino‑5‑iodo configuration, the meta relationship precludes cyclisation to a six‑membered anhydride: the distance between the amino and carboxyl groups (approximately 4.8 Å) far exceeds the optimal 1.5–2.0 Å for nucleophilic attack, rendering this pathway geometrically inaccessible [2]. This eliminates a known yield‑limiting side reaction during automated SPPS cycles.

Side‑Reaction Control in SPPS Intramolecular Cyclisation Fmoc‑Amino Acid Stability

Meta‑Iodide Reactivity in Suzuki‑Miyaura Coupling Is Preserved Without the Electronic Deactivation Seen in Para‑Iodo Isomers

In 4‑amino‑3‑iodobenzoic acid (para‑amino relative to iodine), the electron‑donating para‑amino group raises the electron density at the C–I bond, slowing oxidative addition to Pd(0) [1]. In the 3‑amino‑5‑iodo isomer, the amino and iodo groups occupy meta positions to each other, resulting in minimal resonance deactivation. Comparative kinetic studies on isomeric iodoanilines demonstrate that the meta‑iodo isomer undergoes oxidative addition approximately 2‑ to 3‑fold faster than the para‑iodo isomer, translating into higher yields in room‑temperature Suzuki couplings [2].

Cross‑Coupling Chemistry Late‑Stage Functionalisation Aryl Iodide Reactivity

The 3‑Amino‑5‑Iodo Motif Is Uniquely Relevant to Ansamycin Antibiotic Biosynthesis, a Feature Absent in Other Regioisomers

3‑Amino‑5‑iodobenzoic acid has been identified as a precursor analog in the biosynthesis of rifamycin in Nocardia mediterranei, acting as a seven‑carbon amino starter‑unit for ansamycin antibiotics . Neither the 2‑amino‑5‑iodo nor the 4‑amino‑3‑iodo regioisomer has demonstrated comparable incorporation efficiency. This biosynthetic pathway specifically requires the 3‑amino‑5‑substitution pattern to be recognised by 3‑amino‑5‑hydroxybenzoic acid (AHBA) synthase, the terminal enzyme responsible for forming the mC₇N starter unit [1]. Researchers developing novel ansamycin analogs or studying rifamycin biosynthesis thus have a mechanism‑based rationale for prioritising this regioisomer.

Natural Product Biosynthesis Rifamycin Precursor Analogs Ansamycin Antibiotics

Application Scenarios Where 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-iodobenzoic Acid Provides Verifiable Advantages


Automated Solid‑Phase Synthesis of Peptides Containing Non‑Proteinogenic Iodoarene Staples

The 3‑amino‑5‑iodo substitution pattern eliminates the intramolecular anhydride formation that degrades coupling efficiency with the ortho‑amino regioisomer. Combined with a pKa profile that matches standard Fmoc‑removal conditions and a 98% commercial purity specification, this building block can be integrated directly into automated SPPS protocols without re‑optimisation of deprotection or coupling times, minimising double‑coupling cycles and simplifying crude product purification [1].

Room‑Temperature Suzuki‑Miyaura Conjugation on Resin‑Bound Peptides

The meta‑amino, meta‑iodo geometry avoids the resonance‑based deactivation characteristic of para‑iodo isomers, enabling faster oxidative addition to Pd(0) catalysts (2‑ to 3‑fold kinetic advantage). This permits on‑resin Suzuki diversification at ambient temperature, preserving acid‑labile side‑chain protecting groups and the Fmoc‑protecting group that would otherwise be compromised by elevated temperatures .

Precursor‑Analog Studies in Ansamycin Antibiotic Biosynthesis

This regioisomer uniquely matches the 3‑amino‑5‑substitution pattern required for recognition by AHBA synthase in the rifamycin biosynthetic pathway. Researchers studying ansamycin assembly or engineering novel rifamycin analogs can use this Fmoc‑protected form to probe incorporation efficiency and downstream tailoring enzyme specificity, experiments that are mechanistically inaccessible with 2‑amino‑5‑iodo or 4‑amino‑3‑iodo isomers [1].

High‑Fidelity Synthesis of Peptide–Drug Conjugates Requiring Orthogonal Iodide Handles

Applications demanding a single, well‑defined iodide functional group for late‑stage diversification benefit from the 98% purity of this building block, which reduces competing reactivity from des‑iodo or dipeptide contaminants that co‑elute with the desired conjugate. The lower impurity burden is especially critical when the final conjugate is destined for in vivo pharmacokinetic studies where even minor impurities can confound efficacy and toxicity readouts .

Quote Request

Request a Quote for 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.